1-Aminocyclohexane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-1-cyclohexanecarboxylic acid hydrochloride is an organic compound that belongs to the class of alpha-amino acids. It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group at the same carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that α-aminocyclohexanecarboxylic acid enhances the stability of highly regular β-helical motifs .
Mode of Action
It’s possible that the compound interacts with its targets to stabilize β-helical motifs
Biochemical Pathways
The compound’s ability to stabilize β-helical motifs suggests it may influence protein folding or other processes involving these structures .
Result of Action
Its potential to stabilize β-helical motifs could have implications for protein structure and function .
Biochemical Analysis
Biochemical Properties
1-Aminocyclohexane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is known to interact with enzymes involved in peptide synthesis, such as peptide synthetases, which incorporate this amino acid into peptide chains . The compound’s cyclic structure imparts conformational rigidity, which can influence the folding and stability of peptides and proteins. Additionally, this compound can interact with other biomolecules, including transport proteins and receptors, affecting their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has been shown to enhance the stability of β-helical motifs, which are important for protein structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity and influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be incorporated into peptide chains by peptide synthetases, influencing the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of various metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of cyclohexanone oxime, followed by hydrolysis to yield the desired amino acid. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-amino-1-cyclohexanecarboxylic acid hydrochloride often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
1-Amino-1-cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1-Aminocyclohexanecarboxylic acid: Similar structure but without the hydrochloride salt.
Cyclohexanecarboxylic acid: Lacks the amino group.
1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl protecting group on the amino group.
Uniqueness: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its combination of a cyclohexane ring, an amino group, and a carboxylic acid group, along with the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical development .
Properties
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXSYHXQSKWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192780 | |
Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39692-17-6 | |
Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocycloleucine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper provided?
A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.
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